5-Bromothiophene-2-sulfonyl chloride
Description
General Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Medicinal Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the fields of organic synthesis and medicinal chemistry. numberanalytics.comderpharmachemica.com Its unique electronic properties and reactivity make it a versatile building block for constructing complex molecules. numberanalytics.com Thiophene derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. pharmaguideline.comrsc.org The thiophene moiety is considered a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. rsc.orgnih.gov This significance is underscored by its presence in many FDA-approved drugs; the thiophene nucleus is a key feature in numerous small-molecule pharmaceuticals. rsc.org
In organic synthesis, the thiophene ring can be readily functionalized through various reactions, such as nitration and Friedel-Crafts acylation, allowing for the creation of diverse molecular architectures. numberanalytics.com These derivatives are not only crucial in medicinal chemistry but also find extensive applications in materials science, contributing to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and polymers. nih.govnih.gov The synthesis of substituted thiophenes is a major focus of chemical research, with numerous methods developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling techniques. derpharmachemica.comnih.govorganic-chemistry.org
Overview of Sulfonyl Chlorides as Synthetic Intermediates
Sulfonyl chlorides are a class of highly important organic compounds that serve as key intermediates in synthesis. magtech.com.cnenamine.net Their utility stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl), which makes it an excellent electrophile. nih.gov This reactivity allows for facile reactions with a wide variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. nih.govnih.gov
The formation of sulfonamides, in particular, is a cornerstone of medicinal chemistry, as this functional group is present in a vast range of therapeutic agents with diverse applications. enamine.netnih.gov Sulfonyl chlorides are widely used in drug discovery and combinatorial chemistry for the synthesis of compound libraries aimed at identifying new bioactive molecules. enamine.net Beyond pharmaceuticals, these intermediates are also employed in the synthesis of dyes and pigments. quora.com The synthesis of sulfonyl chlorides themselves can be achieved through various methods, most traditionally by the dehydration of sulfonic acids with chlorinating agents. nih.govnih.gov
Contextualizing 5-Bromothiophene-2-sulfonyl Chloride within Thiophene Chemistry
This compound is a chemical compound that merges the key features of the two classes discussed above. It incorporates the biologically significant thiophene ring, functionalized with both a bromine atom and a highly reactive sulfonyl chloride group. georganics.sk This specific arrangement makes it a particularly valuable intermediate in the synthesis of more complex pharmaceutical agents and other fine chemicals. nordmann.global
The bromine atom at the 5-position provides a handle for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of various aryl or other organic groups at this position. Simultaneously, the sulfonyl chloride group at the 2-position can be reacted with amines to form a wide range of 5-bromothiophene-2-sulfonamides. nih.gov These sulfonamides are precursors for developing novel therapeutic agents, including kinase inhibitors. guidechem.com Therefore, this compound serves as a bifunctional building block, enabling the systematic and targeted synthesis of complex thiophene derivatives for evaluation in drug discovery and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 55854-46-1 sigmaaldrich.com |
| Molecular Formula | C₄H₂BrClO₂S₂ sigmaaldrich.com |
| Molecular Weight | 261.54 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 40-44 °C sigmaaldrich.com |
| Boiling Point | 100-102 °C at 0.5 mmHg sigmaaldrich.com |
| MDL Number | MFCD00084909 oakwoodchemical.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBIEOLAFYDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370040 | |
| Record name | 5-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-46-1 | |
| Record name | 5-Bromo-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization of 5 Bromothiophene 2 Sulfonyl Chloride
Synthesis Routes for 5-Bromothiophene-2-sulfonyl Chloride
The primary and most direct route for the synthesis of this compound involves the electrophilic substitution of 2-bromothiophene (B119243). This section details the prevalent method and compares it with other general strategies for sulfonyl halide synthesis.
Sulfonation of 2-Bromothiophene with Chlorosulfonic Acid
The reaction of 2-bromothiophene with chlorosulfonic acid is the most common method for the preparation of this compound. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl chloride group is introduced onto the thiophene (B33073) ring. The bromine atom at the 2-position directs the incoming electrophile to the 5-position, leading to the desired product.
The efficiency of the sulfonation of 2-bromothiophene is highly dependent on the reaction conditions. Key parameters that are optimized include the molar ratio of reactants, reaction time, and the use of a solvent. An excess of chlorosulfonic acid is typically used to drive the reaction to completion.
For instance, a common laboratory-scale synthesis involves a molar ratio of 2-bromothiophene to chlorosulfonic acid ranging from 1:3 to 1:5. The reaction is often carried out over several hours to ensure complete conversion. The use of an inert solvent can help to control the reaction rate and temperature.
| Parameter | Condition | Rationale |
|---|---|---|
| Molar Ratio (2-Bromothiophene:Chlorosulfonic Acid) | 1:3 to 1:5 | An excess of chlorosulfonic acid ensures complete conversion of the starting material. |
| Solvent | Carbon Tetrachloride (CCl4) or neat (no solvent) | An inert solvent can help moderate the reaction, although the reaction can also be performed without a solvent. |
| Reaction Time | 2-6 hours | Sufficient time is required for the reaction to proceed to completion. |
| Temperature | 0-10 °C (initial), then room temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature. |
The sulfonation of 2-bromothiophene with chlorosulfonic acid is typically performed without a catalyst, as chlorosulfonic acid is a highly reactive sulfonating agent. The choice of solvent can influence the reaction. While the reaction can be carried out neat, using an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2) can help to control the viscosity and temperature of the reaction mixture. The solvent must be anhydrous, as sulfonyl chlorides are sensitive to moisture.
Strict temperature control is crucial to minimize the formation of side products. The reaction is highly exothermic, and initial addition of 2-bromothiophene to chlorosulfonic acid is often carried out at a reduced temperature (e.g., 0-10 °C) to control the reaction rate. Allowing the temperature to rise uncontrollably can lead to the formation of undesired isomers and polysulfonated products. The primary side product of concern is the corresponding sulfonic acid, which can be formed if moisture is present in the reaction. Therefore, carrying out the reaction under anhydrous conditions is essential.
Comparison with Alternative Sulfonyl Halide Synthesis Methods
While direct chlorosulfonation is a common method for aromatic compounds, other strategies exist for the synthesis of sulfonyl halides. These can be advantageous when the starting material is not suitable for direct sulfonation or to achieve different selectivity.
Alternative methods include:
Oxidative Chlorination of Thiols : Thiols can be converted to sulfonyl chlorides using a combination of an oxidizing agent and a chloride source.
From Sulfonic Acids : Sulfonic acids can be converted to sulfonyl chlorides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sandmeyer-type Reaction : Aromatic amines can be converted to their corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.
Sulfonyl fluorides are often more stable and have different reactivity profiles compared to sulfonyl chlorides. They can be synthesized from the corresponding sulfonyl chlorides through a halogen exchange reaction. mdpi.com This conversion is a key alternative synthetic route for sulfonyl halides.
Purification and Characterization Techniques
The definitive identification and confirmation of the molecular structure of this compound, along with an assessment of its purity, rely on a combination of modern analytical techniques. These methods include chromatographic separation, spectroscopic analysis, and crystallographic studies, each providing unique and complementary information.
Chromatographic Purification Strategies (e.g., Silica (B1680970) Column Chromatography)
Following synthesis, the crude this compound product typically contains unreacted starting materials, by-products, and other impurities. Silica column chromatography is a standard and effective method for its purification. The stationary phase, silica gel, is a polar adsorbent. The separation principle is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase (eluent).
Given the reactive nature of the sulfonyl chloride group, which can be susceptible to hydrolysis on the acidic surface of standard silica gel, certain precautions may be necessary. In some cases, the silica gel can be deactivated by pre-treatment with a basic solution, such as a solvent system containing 1-3% triethylamine (B128534), to prevent degradation of the target compound during purification. rochester.eduwiley-vch.dereddit.com
A common strategy involves applying the crude mixture to the top of a packed silica gel column and eluting with a solvent system of increasing polarity, known as a gradient elution. For compounds of intermediate polarity like this compound, a typical eluent system would consist of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. wiley-vch.de The purification process is monitored by thin-layer chromatography (TLC) to collect the fractions containing the pure product.
Spectroscopic Elucidation Methods (e.g., ¹H NMR, ¹³C NMR, EIMS, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides specific information about the compound's atomic composition and connectivity.
Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O) in the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of the hydrogen atoms. The thiophene ring protons are expected to appear as distinct signals in the aromatic region of the spectrum. ¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule, including those in the thiophene ring, which would be influenced by the attached bromine and sulfonyl chloride substituents.
Electron Ionization Mass Spectrometry (EIMS): EIMS provides information about the molecular weight and elemental composition of the compound. The mass spectrum would show the molecular ion peak corresponding to the mass of the entire molecule. Furthermore, the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, which can be used to confirm the presence of these halogens. uni.lu
Table 1: Representative Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| **IR (cm⁻¹) ** | ~1380 (strong)~1170 (strong) | Asymmetric S=O stretchSymmetric S=O stretch |
| ¹H NMR (ppm) | Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm) | Signals correspond to the two non-equivalent protons on the thiophene ring. |
| ¹³C NMR (ppm) | Four distinct signals | Signals correspond to the four unique carbon environments in the thiophene ring. |
| EIMS (m/z) | Molecular ion peak cluster | Confirms the molecular weight (261.55 g/mol ) and shows a characteristic isotopic pattern due to the presence of one Br and one Cl atom. uni.luoakwoodchemical.com |
Crystallographic Analysis for Structural Confirmation
For this compound, a crystallographic analysis would confirm:
The planarity of the five-membered thiophene ring.
The precise bond lengths and angles between the carbon, sulfur, bromine, and hydrogen atoms of the ring.
The tetrahedral geometry around the sulfur atom of the sulfonyl chloride group.
The specific orientation of the sulfonyl chloride group relative to the thiophene ring.
The nature of intermolecular interactions (such as halogen bonding) that dictate the packing of molecules in the crystal lattice. nih.gov
Table 2: Representative Data Obtainable from Crystallographic Analysis
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C-S, C-C, C-Br, S-Cl, S=O |
| **Key Bond Angles (°) ** | O-S-O, Cl-S-O, C-S-Cl |
Chemical Reactivity and Derivatization Strategies of 5 Bromothiophene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions
The sulfur atom in 5-bromothiophene-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of derivatives. The primary mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride ion, a good leaving group. This addition-elimination pathway is characteristic of nucleophilic acyl substitution and is the principal route for the derivatization of this compound.
Formation of Sulfonamides
The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines is a cornerstone of its chemistry, yielding the corresponding sulfonamides. This transformation is highly efficient and is one of the most common methods for sulfonamide synthesis. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
This compound readily reacts with both primary and secondary aliphatic and heterocyclic amines to produce N-substituted sulfonamides. The nucleophilic nitrogen of the amine attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a sulfur-nitrogen bond.
The reaction rate and yield can be influenced by the nucleophilicity and steric bulk of the amine. Primary amines generally react more rapidly than secondary amines. researchgate.net For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides is a key step in the development of more complex molecules. nih.gov While some syntheses start from the parent 5-bromothiophene-2-sulfonamide (B1270684) and proceed via N-alkylation, the initial formation of the sulfonamide from the sulfonyl chloride and an amine is a fundamental step. nih.gov
Table 1: Representative Reactions with Primary and Secondary Amines This table is generated based on typical sulfonylation reactions; specific yields for this compound may vary.
| Amine | Product | Typical Conditions |
|---|---|---|
| Diethylamine | N,N-diethyl-5-bromothiophene-2-sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |
| Benzylamine | N-benzyl-5-bromothiophene-2-sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |
| Piperidine | 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine | Base (e.g., Pyridine), Aprotic Solvent |
The reaction of this compound with anilines (aromatic amines) provides a direct route to N-aryl-5-bromothiophene-2-sulfonamides. This reaction follows the same nucleophilic substitution mechanism, where the nitrogen atom of the aniline (B41778) attacks the sulfonyl chloride. The reactivity of the aniline can be affected by the electronic nature of the substituents on the aromatic ring. researchgate.net
Kinetic studies on the reactions of substituted 2-thiophenesulfonyl chlorides with anilines have shown that the reaction proceeds via a direct bimolecular nucleophilic displacement mechanism. researchgate.net Electron-withdrawing groups on the aniline can decrease its nucleophilicity and slow the reaction, while electron-donating groups can accelerate it. cbijournal.com This method allows for the synthesis of a wide range of arylthiophene sulfonamides, which are precursors to compounds where the bromine atom is later modified, for example, via Suzuki coupling. doaj.orgresearchgate.net
N-((5-bromothiophen-2-yl)sulfonyl)acetamide is a key derivative synthesized from this compound, though its formation is typically a two-step process. First, the sulfonyl chloride is reacted with an ammonia source to form the parent sulfonamide, 5-bromothiophene-2-sulfonamide. In the second step, this primary sulfonamide is acetylated. researchgate.net
The acetylation is commonly achieved by reacting the 5-bromothiophene-2-sulfonamide with acetic anhydride. researchgate.netresearchgate.net The nitrogen atom of the sulfonamide acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This results in the formation of the N-acetylated product, a sulfonamide acetamide (B32628) (or sulfacetamide). This derivative is often used as an intermediate for further functionalization, such as in palladium-catalyzed cross-coupling reactions. researchgate.net
Amino acids and their ester derivatives can also serve as nucleophiles in reactions with this compound. The amino group of the amino acid attacks the sulfonyl chloride to form a sulfonamide conjugate. The reaction is typically carried out in a basic solution (e.g., aqueous sodium hydroxide) to keep the amino group deprotonated and thus nucleophilic, and to neutralize the HCl formed. youtube.com
This synthetic strategy allows for the conjugation of the 5-bromothiophene-2-sulfonyl moiety to biologically relevant molecules, creating hybrid compounds with potential applications in medicinal chemistry. The reaction mechanism involves a nucleophilic attack by the amino group on the activated sulfonyl group to produce the sulfonamide functional group. youtube.com
Reactions with Alcohols and Thiols
Beyond amines, other nucleophiles like alcohols and thiols can react with this compound. These reactions lead to the formation of sulfonate esters and thiosulfonate esters, respectively.
The reaction with alcohols produces 5-bromothiophene-2-sulfonate esters. In this process, the alcohol's oxygen atom acts as the nucleophile. youtube.com The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the HCl byproduct. youtube.com The resulting sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions. chegg.comlibretexts.org
Thiols, being sulfur analogs of alcohols, are generally more nucleophilic and react readily with this compound to form thiosulfonate esters. The sulfur atom of the thiol attacks the sulfonyl chloride in a similar fashion to amines and alcohols. This reaction provides a method for synthesizing S-S linked compounds, which are of interest in various fields of chemistry. organic-chemistry.org
Table 2: Reactions with Alcohols and Thiols
| Nucleophile | Product Class | General Structure |
|---|---|---|
| Alcohol (R-OH) | Sulfonate Ester | 5-Br-Th-SO2-OR |
| Thiol (R-SH) | Thiosulfonate Ester | 5-Br-Th-SO2-SR |
Th represents the thiophene-2,5-diyl ring
Cross-Coupling Reactions Utilizing the Bromine Moiety
The bromine atom at the 5-position of the thiophene (B33073) ring is amenable to a variety of palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental in creating new carbon-carbon bonds, significantly expanding the molecular diversity achievable from this starting material.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, and it has been successfully applied to this compound and its derivatives to synthesize a range of 5-aryl- and 5-vinylthiophenes.
The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for the coupling of 5-bromothiophene derivatives with boronic acids. For instance, the reaction of 5-bromothiophene-2-sulfonamide with various aryl boronic acids and esters proceeds efficiently in the presence of Pd(PPh₃)₄. The triphenylphosphine (B44618) ligands stabilize the palladium(0) center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
While palladium catalysts are prevalent, nickel-based systems have emerged as a cost-effective and powerful alternative for cross-coupling reactions. Nickel catalysts, such as those derived from nickel(II) chloride and bipyridine-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), have shown great promise in coupling aryl halides, including challenging substrates. Although specific examples with this compound are not extensively documented, the general reactivity of nickel catalysts suggests their potential applicability in this context, particularly for activating the C-Br bond.
Table 1: Catalyst Systems in Suzuki-Miyaura Reactions of 5-Bromothiophene Derivatives
| Catalyst | Ligand | Typical Substrate | Observations |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 5-Bromothiophene-2-sulfonamide | Effective for coupling with aryl boronic acids and esters. |
| NiCl₂ | dtbbpy | General aryl halides | A promising alternative to palladium, known for its high reactivity. |
A wide array of aryl boronic acids and their corresponding pinacol (B44631) esters have been successfully coupled with 5-bromothiophene-2-sulfonamide. These coupling partners can bear a variety of substituents, including both electron-donating and electron-withdrawing groups, on the aromatic ring. This tolerance for diverse functional groups is a key advantage of the Suzuki-Miyaura reaction. Examples of successfully coupled aryl boronic acids include phenylboronic acid, as well as substituted derivatives containing chloro, methyl, and methoxy (B1213986) groups.
The use of vinyl boronic acids or esters as coupling partners allows for the synthesis of 5-vinylthiophene derivatives. These reactions extend the synthetic utility of this compound to the formation of C(sp²)–C(sp²) bonds with vinyl groups, providing access to conjugated systems. While specific examples with this compound are less common in the literature, the general scope of the Suzuki-Miyaura reaction supports the feasibility of such transformations.
Table 2: Examples of Coupling Partners for Suzuki-Miyaura Reactions
| Coupling Partner Type | Specific Examples | Resulting Structure |
|---|---|---|
| Aryl Boronic Acids | Phenylboronic acid, 4-chlorophenylboronic acid, 4-methylphenylboronic acid | 5-Arylthiophene-2-sulfonamide derivatives |
| Aryl Boronic Esters | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide |
| Vinyl Boronic Esters | (E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene | 5-((E)-2-Phenylvinyl)thiophene-2-sulfonyl chloride |
The reaction conditions, particularly the solvent and temperature, play a significant role in the outcome of the Suzuki-Miyaura coupling. A common solvent system for these reactions is a mixture of an organic solvent and water, which is necessary to dissolve the inorganic base. For the coupling of 5-bromothiophene-2-sulfonamide, a mixture of a solvent like 1,4-dioxane (B91453) and water in a 4:1 ratio has been shown to be effective.
The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄) being a frequently used base that provides good yields. The reaction temperature is typically elevated to ensure a reasonable reaction rate. For the Pd(PPh₃)₄-catalyzed coupling of 5-bromothiophene-2-sulfonamide, a temperature of 95°C has been reported to give good results. Optimization of these parameters is often necessary to achieve the best yield and minimize side reactions for a specific set of substrates.
Table 3: Optimized Conditions for Suzuki-Miyaura Reactions of 5-Bromothiophene Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | 1,4-Dioxane / Water (4:1) | Facilitates dissolution of both organic and inorganic reagents. |
| Base | K₃PO₄ | Effective in promoting the transmetalation step. |
| Temperature | 90-95°C | Ensures a sufficient reaction rate without significant decomposition. |
Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, involving the reaction of a vinyl or aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The bromine atom in this compound can be exploited in Sonogashira coupling reactions to introduce acetylenic moieties. This reaction provides a direct route to 5-alkynylthiophene derivatives, which are valuable intermediates for the synthesis of more complex molecules and conjugated materials. The reaction generally proceeds by the coupling of the bromothiophene with a terminal alkyne, such as phenylacetylene (B144264) or other substituted acetylenes.
Commonly used catalyst systems for the Sonogashira coupling include PdCl₂(PPh₃)₂ in combination with a copper(I) salt like CuI. An amine base, such as triethylamine (Et₃N), is used to act as both a base and a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling). While specific examples detailing the Sonogashira coupling of this compound are not abundant, the reaction of other bromothiophenes with terminal alkynes has been well-established, suggesting the viability of this transformation. For instance, the coupling of 2,3-dibromothiophene (B118489) with various terminal alkynes has been successfully achieved using a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of triethylamine at 60°C.
Table 4: General Conditions for Sonogashira Coupling of Bromothiophenes
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as a base and often as a solvent. |
| Acetylenic Derivative | Phenylacetylene | The source of the alkynyl group. |
| Temperature | ~60°C | Typical reaction temperature for these couplings. |
Other Transformative Reactions
Beyond nucleophilic substitution and metal-catalyzed cross-coupling reactions, this compound can undergo other valuable chemical transformations. These include oxidation and reduction of the sulfonyl chloride moiety, as well as its conversion to the corresponding sulfonyl fluoride (B91410). These reactions further expand the synthetic utility of this versatile building block.
Oxidation and Reduction Reactions
Oxidation: The sulfur atom in the sulfonyl chloride group is already in a high oxidation state (+6), so further oxidation is not typical. The thiophene ring itself could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of sulfoxides, though this would likely be a complex and uncontrolled reaction.
Reduction: The reduction of sulfonyl chlorides is a more common transformation, typically leading to the formation of thiols or disulfides. Common reducing agents for this purpose include metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), as well as zinc dust in the presence of an acid. For instance, the reduction of a sulfonyl chloride with a reagent such as zinc and sulfuric acid is a known method for the in situ preparation of thiols. While specific conditions for this compound are not detailed in the literature, a general reaction scheme can be proposed.
Table 1: General Reagents for the Reduction of Sulfonyl Chlorides
| Reagent(s) | Typical Product |
| Zinc (Zn) / Acid (e.g., H₂SO₄) | Thiol |
| Lithium Aluminum Hydride (LiAlH₄) | Thiol |
| Sodium Borohydride (NaBH₄) | Thiol |
It is important to note that the reaction conditions would need to be carefully optimized to achieve the desired product selectively, as over-reduction or side reactions are possible.
Conversion to Sulfonyl Fluoride
The transformation of a sulfonyl chloride to a sulfonyl fluoride is a valuable synthetic step, as sulfonyl fluorides often exhibit greater stability and unique reactivity, for instance in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. A highly effective method for the conversion of heteroaryl sulfonyl chlorides to their corresponding sulfonyl fluorides is through a halogen exchange (Halex) reaction using aqueous potassium bifluoride (KHF₂). nih.gov
This process is particularly advantageous as it is often high-yielding and proceeds under relatively mild conditions. The reaction involves the direct displacement of the chloride ion by a fluoride ion.
Table 2: Synthesis of 5-Bromothiophene-2-sulfonyl fluoride
| Reactant | Reagent | Product | Yield |
| This compound | Potassium bifluoride (KHF₂) | 5-Bromothiophene-2-sulfonyl fluoride | High (based on analogous reactions) |
This chloride-fluoride exchange process is reported to be profoundly effective for converting sulfonyl chlorides to their corresponding sulfonyl fluorides, with full conversion often achieved within a couple of hours. nih.gov The resulting 5-bromothiophene-2-sulfonyl fluoride is a valuable intermediate for further synthetic elaborations.
Advanced Research Applications and Potential Therapeutic Implications of 5 Bromothiophene 2 Sulfonyl Chloride Derivatives
Medicinal Chemistry and Drug Discovery
The structural framework of 5-bromothiophene-2-sulfonyl chloride offers a unique combination of a reactive sulfonyl chloride group and a bromo-substituted thiophene (B33073) ring, making it an ideal starting point for the synthesis of a diverse array of derivatives. Researchers have capitalized on these features to develop compounds with significant pharmacological potential.
The rise of antimicrobial resistance has necessitated the search for new and effective therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in this regard, exhibiting potent activity against a range of microorganisms.
A significant area of research has focused on the efficacy of this compound derivatives against multi-drug resistant bacteria. Notably, a series of 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and evaluated for their activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae ST147, a superbug known for its extensive antibiotic resistance. nih.govresearchgate.netnih.gov
In one study, 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov These compounds were then screened for their antibacterial efficacy. nih.gov The results demonstrated that these derivatives possess significant antibacterial properties against this highly resistant strain. nih.govresearchgate.net For instance, the compound 5-bromo-N-propylthiophene-2-sulfonamide (referred to as 3b in the study) exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL against NDM-1-KP ST147. nih.govresearchgate.net This highlights the potential of these derivatives as a new line of defense against challenging bacterial infections. nih.gov
| Compound | MIC (µg/mL) against NDM-1-KP ST147 | MBC (µg/mL) against NDM-1-KP ST147 |
|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | 0.39 | 0.78 |
| Compound 4c (a derivative of 3b) | 1.56 | 3.125 |
| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | 3.125 | 6.25 |
Other research has also pointed to the potential of thiophene derivatives in combating colistin-resistant Acinetobacter baumannii and E. coli, with some compounds showing MIC50 values in the range of 8 to 32 mg/L. nih.gov
In addition to their antibacterial properties, derivatives of 5-bromothiophene have demonstrated notable antifungal activity. A study exploring the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones revealed that some of the synthesized compounds exhibited good antifungal and antibacterial activity. tandfonline.com Further research into 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which share structural similarities, has shown high activity against Candida albicans and Candida spp. with MIC values ranging from 0.048 to 3.12 µg/mL. nih.gov One compound also displayed significant activity against Cryptococcus neoformans with an MIC of less than 0.048 µg/mL. nih.gov
The quest for more effective and selective anticancer drugs has led to the investigation of a multitude of chemical scaffolds, including those derived from this compound. These derivatives have shown promise as potent cytotoxic agents against various cancer cell lines.
A variety of thiophene derivatives, including those with a sulfonamide moiety, have been synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer cell lines. nih.govresearchgate.net Some of these newly synthesized compounds demonstrated moderate to good cytotoxic activity, with a few being more potent than the reference drug doxorubicin. nih.gov For example, certain novel thiophene derivatives incorporating sulfonamide and other biologically active moieties showed IC50 values against the MCF7 breast cancer cell line that were lower than that of doxorubicin. researchgate.netaminer.org Specifically, compounds designated as 6, 7, 9, and 13 in one study exhibited IC50 values of 10.25, 9.70, 9.55, and 9.39 µmol L-1, respectively, compared to an IC50 of 32.00 µmol L-1 for doxorubicin. researchgate.netaminer.org
| Compound | IC50 (µmol L-1) against MCF7 Cells |
|---|---|
| Compound 6 | 10.25 |
| Compound 7 | 9.70 |
| Compound 9 | 9.55 |
| Compound 13 | 9.39 |
| Doxorubicin (Reference) | 32.00 |
Furthermore, a study on 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione showed that this compound has obvious anticarcinogenic activity against HL-60 and BEL-7402 cancer cells. researchgate.net
The anticancer activity of this compound derivatives can often be attributed to their ability to inhibit specific enzymes and proteins that are crucial for cancer cell proliferation and survival. The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme functions.
Research has shown that certain thiophene-based derivatives can act as potent antimitotic agents by targeting tubulin polymerization. nih.gov For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent compound with broad-spectrum antitumor activity, which was found to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov Additionally, some thiophene derivatives have been found to inhibit key enzymes involved in inflammation and viral replication, such as cyclooxygenase (COX) enzymes. In the context of cancer, the inhibition of carbonic anhydrases is another mechanism through which sulfonamide-containing compounds exert their anticancer effects. researchgate.net Some indoline-5-sulfonamides have shown good inhibitory activity against carbonic anhydrase XII (CA XII), a target for overcoming multidrug resistance. nih.gov Furthermore, certain sulfonamide derivatives have been investigated as inhibitors of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, which is often dysregulated in cancer. mdpi.com
This compound is a valuable building block in the synthesis of more complex molecules with antitumor properties. Its reactive nature allows for its incorporation into various molecular frameworks to generate novel compounds with enhanced biological activity. For example, it can be used in the preparation of a series of N-aryl-N'-heteroaryl sulfonylureas, a class of compounds that has been investigated for antitumor activity. researchgate.net The synthesis of various substituted 2-phenylthiochromen-4-ones, which have displayed significant growth inhibitory action against a panel of tumor cell lines, also utilizes thiophenol derivatives that can be conceptually linked to the thiophene scaffold. nih.gov The versatility of this compound and its derivatives makes them crucial intermediates in the development of new anticancer therapeutic agents.
Enzyme Inhibition Studies
The structural framework of this compound allows for diverse chemical modifications, resulting in potent and selective inhibitors of several key enzymes implicated in human diseases.
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori by catalyzing the hydrolysis of urea to ammonia (B1221849), which neutralizes gastric acid. Inhibition of urease is a key strategy for the treatment of these infections. Several derivatives of this compound have demonstrated significant urease inhibitory activity.
For instance, a series of N-((5-arylthiophen-2-yl)sulfonyl)acetamide derivatives, synthesized from 5-bromothiophene-2-sulfonamide, have shown potent urease inhibition. The inhibitory activity is influenced by the nature of the aryl substituent. Notably, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide exhibited excellent urease inhibition with an IC₅₀ value of approximately 17.1 µg/mL. Other derivatives with different aryl groups also showed significant activity, as detailed in the table below.
Another class of potent urease inhibitors is the morpholine-thiophene hybrid thiosemicarbazones. These compounds have demonstrated outstanding inhibition of urease, with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor, thiourea. The lead inhibitor in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, displayed an IC₅₀ value of 3.80 ± 1.9 µM. The presence of electron-withdrawing groups on the thiophene ring, such as chloro, bromo, and nitro, was found to enhance the inhibitory activity. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 µg/mL |
| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 ± 0.13 µg/mL |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 µg/mL |
| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 µg/mL |
| N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide | ~43 µg/mL |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |
| (E)-2-((5-bromothiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.98 ± 2.2 |
| (E)-N-(2-morpholinoethyl)-2-((5-nitrothiophen-2-yl)methylene)hydrazinecarbothioamide | 3.90 ± 2.7 |
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Derivatives of 5-bromothiophene-2-sulfonamide have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.
A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. nih.gov While these compounds showed poor inhibition against the cytosolic isoform hCA I, they were found to be potent inhibitors of hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the subnanomolar to nanomolar range. nih.gov This isoform selectivity is a desirable characteristic for developing targeted therapies with reduced side effects.
| hCA Isoform | Inhibition Constant (Kᵢ) Range (nM) |
|---|---|
| hCA I | 683 - 4250 |
| hCA II | Subnanomolar to Nanomolar |
| hCA IX | Subnanomolar to Nanomolar |
| hCA XII | Subnanomolar to Nanomolar |
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. While direct studies on this compound derivatives as tyrosinase inhibitors are limited, related thiophene-based compounds have shown promise.
For instance, a series of thiosemicarbazone derivatives incorporating a thiophene moiety have been synthesized and evaluated for their tyrosinase inhibitory activity. Although not directly derived from this compound in the cited study, the synthesis of related sulfonamides suggests the potential for developing potent tyrosinase inhibitors from this scaffold. In one study, certain thiosemicarbazone derivatives demonstrated potent inhibition of tyrosinase in the micromolar concentration range. nih.gov The introduction of sulfonyl groups was suggested as a promising strategy to enhance the efficacy of these inhibitors. nih.gov
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Sulfonamide-containing compounds have been widely explored as MMP inhibitors.
While specific studies on MMP inhibition by derivatives of this compound are not extensively documented in the provided context, the broader class of thiophene sulfonamides has been identified as a promising scaffold for the development of MMP inhibitors. For example, a series of α-sulfonylcarboxylic acids were synthesized and shown to be potent inhibitors of MMP-9, with selectivity over MMP-1. The sulfonamide group plays a crucial role in the binding of these inhibitors to the enzyme's active site. Further research is needed to explore the potential of this compound as a starting material for novel and selective MMP inhibitors.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density, controlling virulence factors and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance. Thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species. matrixscientific.com
These compounds act by inhibiting the master quorum sensing transcription factor, LuxR, without affecting bacterial growth. A study involving a panel of 50 thiophenesulfonamide compounds revealed that the substitution pattern on the thiophene ring and the nature of the sulfonamide substituent significantly influence the inhibitory activity. The most potent compound identified, 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP), exhibited sub-micromolar efficacy against LuxR homologs in multiple Vibrio strains. Although this study did not specifically focus on 5-bromo derivatives, it highlights the potential of the thiophenesulfonamide scaffold, derivable from this compound, in the development of novel quorum sensing inhibitors.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. Primary sulfonamides have been investigated for their antiplasmodial activity.
In a study of N-(phenylsulfonyl)acetamide derivatives, several compounds exhibited in vitro antimalarial activity with IC₅₀ values of less than 30 µM. One derivative, containing a quinoxaline (B1680401) moiety attached to the sulfonamide ring system, demonstrated excellent antimalarial activity with an IC₅₀ of 1.2 µM and a good selectivity index. mdpi.com Another study on primary sulfonamide glucoconjugates found that two compounds displayed potent activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, with IC₅₀ values in the range of 1-2 µM. nih.gov These findings underscore the potential of developing novel antimalarial drugs based on the sulfonamide scaffold, for which this compound can serve as a key synthetic precursor.
| Compound Class/Derivative | IC₅₀ (µM) | Parasite Strain |
|---|---|---|
| N-(phenylsulfonyl)acetamide derivative with quinoxaline moiety | 1.2 | Not specified |
| Primary sulfonamide glucoconjugate 3 | ~1-2 | P. falciparum (3D7 and Dd2) |
| Primary sulfonamide glucoconjugate 4 | ~1-2 | P. falciparum (3D7 and Dd2) |
Antituberculosis Agents
The thiophene nucleus is a significant pharmacophore in the development of new therapeutic agents, including those targeting Mycobacterium tuberculosis. nih.gov Derivatives of this compound, particularly its sulfonamide counterparts, have been explored as potential antitubercular agents. nih.govnih.gov Sulfonamides, as a class, have historically been used as antibacterial drugs that act as competitive antagonists of 4-aminobenzoic acid, inhibiting the folic acid pathway essential for bacterial survival. nih.gov
Research into thiophene-based compounds has identified them as promising small molecule inhibitors for antitubercular therapy. jmpas.com For instance, certain thiophene derivatives have been shown to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. jmpas.com Specifically, computational studies have investigated thiophene sulfonamide derivatives for their potential to inhibit Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for the frontline drug isoniazid. nih.gov The development of novel agents is crucial due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.govrsc.orgmdpi.com Synthesized 5-bromo-N-alkylthiophene-2-sulfonamides have also demonstrated antibacterial efficacy against other clinically relevant resistant bacteria, suggesting a broad potential for this structural class. nih.gov
Modulators of Biological Receptors (e.g., 5-HT₆ Receptor Ligands)
The arylsulfonyl moiety is a well-established pharmacophoric feature in ligands targeting various biological receptors, including the 5-hydroxytryptamine-6 (5-HT₆) receptor. nih.govnih.gov The 5-HT₆ receptor is primarily expressed in the central nervous system and is a target for cognitive disorders such as Alzheimer's disease and schizophrenia. Many potent 5-HT₆ receptor ligands, both antagonists and agonists, incorporate a sulfonamide group connected to a hydrophobic aromatic or heterocyclic ring. nih.govnih.gov
While many documented 5-HT₆ ligands use benzene (B151609) or naphthalene (B1677914) sulfonyl groups, the 5-bromothiophene-2-sulfonyl group represents a bioisosteric equivalent. nih.govsciensage.info Bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties, is a common strategy in drug design to modify potency, selectivity, or metabolic properties. sciensage.info The thiophene ring, being electron-rich, can engage in different interactions with biological targets compared to a simple benzene ring. nih.gov Although specific studies focusing solely on this compound derivatives as 5-HT₆ ligands are not extensively detailed, its structural similarity to known active arylsulfonyl compounds makes it a valuable scaffold for designing novel receptor modulators. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies help identify the chemical modifications that enhance therapeutic effects and minimize undesirable properties. nih.govnih.gov
The biological activity of thiophene sulfonamide derivatives is highly dependent on the nature and position of substituent groups. researchgate.netnih.gov SAR studies have revealed several key trends:
N-Alkylation of the Sulfonamide: The substitution pattern on the sulfonamide nitrogen atom significantly impacts activity. In one study, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized, where modifying the alkyl group allowed for tuning the biological properties of the compounds. nih.gov
Aromatic Substituents: In designing antitubercular agents, introducing various substituents on an adjacent aromatic ring can drastically alter potency. nih.gov For example, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides, replacing a 5-methyl group with a methoxy (B1213986), ethyl, or chloro group maintained high anti-TB potency. nih.gov However, introducing larger hydrophobic substituents like isopropyl or phenyl at the same position was detrimental to activity. nih.gov
Fluorination: The presence of fluorine atoms can enhance activity. Pentafluorophenyl groups attached to a thiophene core have shown increased antitubercular activity compared to non-fluorinated or less-fluorinated analogues. jmpas.com
These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of lead compounds derived from this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjraap.comekb.eg This method is instrumental in understanding the binding modes of thiophene sulfonamide derivatives with their biological targets and rationalizing their activities. nih.gov
In a study investigating thiophene sulfonamide derivatives as potential antitubercular agents, molecular docking was performed against the protein Enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). nih.gov The docking results, often expressed as a glide score in kcal/mol, indicate the binding affinity of the ligand to the receptor; more negative scores suggest stronger binding. nih.gov Several derivatives showed notable docking scores, with some exhibiting impressive glide scores greater than -11 kcal/mol, suggesting strong potential for inhibition. nih.gov These computational analyses provide insights into the specific amino acid interactions within the protein's active site that are crucial for binding and subsequent biological activity. nih.govnih.gov
Table 1: Molecular Docking Scores of Thiophene Sulfonamide Derivatives against InhA (2NSD)
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| 7e | > -11 | nih.gov |
| 7i | > -11 | nih.gov |
| 7f | > -11 | nih.gov |
| General Range (7a-7s) | -6 to -12 | nih.gov |
Thiophene sulfonamide derivatives have been evaluated for their drug-likeness based on criteria such as Lipinski's Rule of Five. nih.govrsc.org Studies have shown that many designed antitubercular thiophene derivatives satisfy these rules, indicating good potential for oral bioavailability. jmpas.com ADMET (ADME and Toxicity) analyses of certain thiophene series revealed good Caco-2 permeability and water solubility, which are predictive of good intestinal absorption. jmpas.com Furthermore, these analyses can predict potential liabilities, such as hepatotoxicity or poor CNS permeability, allowing for early-stage deselection or modification of candidate compounds. nih.govjmpas.com
Table 2: Predicted ADME Properties for Thiophene Derivatives
| ADME Parameter | Predicted Outcome for Thiophene Derivatives | Reference |
|---|---|---|
| Lipinski's Rule of Five | Generally satisfied | nih.govjmpas.com |
| Intestinal Absorption (Caco-2) | Excellent permeability | jmpas.com |
| Water Solubility | Good | jmpas.com |
| CNS Permeability | Poor | jmpas.com |
| AMES Toxicity | Devoid of toxicity | jmpas.com |
Materials Science and Other Industrial Applications
Beyond its significant role in medicinal chemistry, this compound serves as a valuable building block in organic synthesis and the fine chemical industry. nordmann.globalgeorganics.sk Its dual reactivity, stemming from the sulfonyl chloride and bromo functional groups, allows for sequential and site-selective reactions to construct complex molecular architectures.
Thiophene-containing molecules are of interest in materials science for the development of organic electronics, such as light-emitting diodes and field-effect transistors, due to their electronic properties. nih.gov While this compound is not typically a final material itself, it acts as a crucial intermediate for synthesizing more elaborate thiophene derivatives that may possess specific optical or electronic characteristics for such applications. nih.govnordmann.global Its primary industrial application remains as a versatile chemical intermediate for research and development in the pharmaceutical and chemical sectors. nordmann.globalgeorganics.sk
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are crucial in the development of materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent electronic properties and thermal stability. labmanager.comrsc.org The thiophene ring serves as an ideal component for creating photoactive polymers, liquid crystals, and organic dyes. eurekalert.org this compound is a key intermediate for synthesizing more complex thiophene-containing fluorophores and emitters used in OLEDs. labmanager.com
The incorporation of sulfur-containing heterocycles, like thiophene, is a prominent strategy in designing the new generation of luminogens. rsc.org For instance, multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters incorporating a thiophene core have demonstrated the ability to achieve highly efficient, narrowband green emission. rsc.org One such emitter, Th-BN, achieved an external quantum efficiency (EQE) of 34.6% with a narrow full-width at half maximum of 41 nm. rsc.org This high performance is partly attributed to the thiophene unit enhancing intramolecular charge transfer and spin-orbit coupling. rsc.org Furthermore, thiophene-disubstituted benzothiadiazole derivatives have been developed as effective deep-red to near-infrared (NIR) emitters, achieving a maximum EQE of 5.75% in doped devices. frontiersin.org These examples underscore the potential of using this compound as a precursor to create advanced emitters for high-resolution displays.
Table 1: Performance of OLEDs Incorporating Thiophene Derivatives
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Th-BN (MR-TADF) | Green (512 nm) | 34.6% | rsc.org |
| BTDF-TTPA (Fluorescent) | Deep-Red | 5.75% (doped) | frontiersin.org |
| BTDF-TtTPA (Fluorescent) | Near-Infrared (NIR) | 1.44% (non-doped) | frontiersin.org |
Organic Field-Effect Transistors (OFETs)
Fused thiophene derivatives are extensively studied as organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their potential for high charge carrier mobility and good stability. sciengine.com The structure of these molecules facilitates efficient intermolecular S∙∙∙S interactions and π-π stacking, which are crucial for charge transport. sciengine.com The sulfonyl chloride group on this compound provides a reactive site to synthesize complex oligomers and fused-ring systems suitable for OFET applications.
Research has shown that single-crystal OFETs (SC-OFETs) based on a dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated excellent electrical properties, with a highest mobility of 1.26 cm² V⁻¹ s⁻¹ and a high current on/off ratio of 10⁶ to 10⁸. nih.gov The molecular packing in these crystals, characterized by a classic herringbone motif with multiple S⋯S, S⋯C, and C–H⋯π interactions, is key to this high performance. nih.gov Similarly, arylene diimide-oligothiophene n-type semiconductors have been synthesized and their performance in thin-film transistors has been analyzed, showing the influence of the oligothiophene backbone structure on device characteristics. acs.org These studies highlight the importance of molecular design, for which this compound is a valuable starting material, in achieving high-performance OFETs.
Organic Solar Cells
Thiophene-based conjugated polymers are among the most promising materials for the active layer in organic solar cells (OSCs) due to their favorable electronic and optical properties. While specific research on derivatives of this compound in this context is not detailed, its role as a precursor for thiophene-containing polymers is significant. Thiophene units are integral to the design of donor-acceptor (D-A) type polymers that form the basis of bulk heterojunction solar cells.
The development of novel thiophene-based materials is a continuous effort to improve power conversion efficiency (PCE) in OSCs. The synthesis of polymers incorporating various thiophene oligomers allows for the tuning of the material's absorption spectrum and energy levels (HOMO/LUMO) to better match the solar spectrum and the energy levels of the acceptor material, typically a fullerene derivative or a non-fullerene acceptor.
Corrosion Inhibitors
Thiophene derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that blocks active corrosion sites and impedes both anodic and cathodic reactions. researchgate.netresearchgate.netscribd.com The efficiency of these inhibitors is often linked to the presence of heteroatoms (like sulfur in the thiophene ring and nitrogen or oxygen in substituent groups) and π-electrons, which facilitate strong adsorption onto the metal surface.
Studies have demonstrated the efficacy of thiophene derivatives in protecting carbon steel, stainless steel, and aluminum alloys in HCl and H₂SO₄ solutions. researchgate.netresearchgate.netscribd.com For example, (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) showed an inhibition efficiency of up to 96% for AA2024-T3 aluminum alloy in 1 M HCl. researchgate.net Similarly, 2-acetylthiophene (B1664040) thiosemicarbazone (2-AT) provided up to 96.6% inhibition for mild steel in 1 M HCl. oup.com These compounds are typically classified as mixed-type inhibitors, meaning they affect both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. oup.com
Table 2: Inhibition Efficiency of Thiophene Derivatives on Different Metals
| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 87% | researchgate.net |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum | 1 M HCl | 96% | researchgate.net |
| 2-acetylthiophene thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 96.6% | oup.com |
Porphyrin Conjugates for Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in target tissues like tumors. Porphyrins are highly effective photosensitizers, and their conjugation with other molecules can enhance their therapeutic efficacy and targeting capabilities. nih.gov
The sulfonyl chloride group of this compound is an ideal functional group for creating stable sulfonamide linkages with amino-functionalized porphyrins. The resulting thiophene-porphyrin conjugates are of significant interest in PDT. The incorporation of a thiophene moiety into a photosensitizer can enhance its intersystem crossing ability, which leads to a higher yield of the triplet state required for ROS generation. mdpi.com Thiophene-containing photosensitizers are gaining recognition in PDT, although the stability of the thiophene ring towards singlet oxygen is a factor to consider in molecular design. mdpi.com By conjugating porphyrins with biomolecules like peptides, these photosensitizers can be directed to specific cell-surface receptors, improving the targeted delivery and specificity of the therapy. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool for studying the structural and electronic properties of molecules, including thiophene sulfonamide derivatives. semanticscholar.orgresearchgate.net These computational studies provide valuable insights that complement experimental findings and help in the rational design of new materials for various applications.
DFT calculations are used to determine optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for predicting a molecule's electronic behavior, chemical reactivity, and optical properties. researchgate.net For instance, a smaller energy gap generally corresponds to easier electronic excitation and is a desirable trait for materials used in OLEDs and solar cells.
Furthermore, DFT can simulate spectroscopic data, such as FT-IR and UV-Vis spectra, which aids in the characterization of newly synthesized compounds. semanticscholar.orgresearchgate.net In the context of corrosion inhibitors, DFT is used to calculate quantum chemical parameters like electronegativity and hardness, which help to explain the adsorption behavior and inhibition efficiency of the molecules on a metal surface. researchgate.net
Table 3: Calculated HOMO-LUMO Energy Gaps for Thiophene Sulfonamide Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivative 1 | -6.72 | -2.07 | 4.65 | semanticscholar.org |
| Thiophene Sulfonamide Derivative 5 | -6.33 | -2.48 | 3.85 | semanticscholar.org |
| Thiophene Sulfonamide Derivative 11 | -6.42 | -2.98 | 3.44 | semanticscholar.org |
Structural, Thermodynamic, and Molecular Electrostatic Potential Parameters
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of this compound derivatives. These theoretical investigations provide detailed insights into geometric parameters, such as bond lengths and angles, which are often found to be in close agreement with experimental values derived from X-ray diffraction analysis. For a series of thiophene sulfonamide derivatives, DFT calculations have determined that the bond angles for O=S–NH2 and O=S=O fall within the ranges of 105.04–111.26° and 120.46–121.18°, respectively. nih.gov These values align well with experimentally observed angles, validating the computational models used. nih.gov
Thermodynamic parameters are also explored to understand the stability and reactivity of these compounds. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. rjptonline.org These maps are crucial for understanding intermolecular interactions and predicting the reactivity of the molecules. rjptonline.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a critical computational tool used to characterize the reactivity and electronic properties of molecules. d-nb.info This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govd-nb.info
For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap has been analyzed in detail. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and is often associated with a greater nonlinear optical (NLO) response. nih.gov Studies on a series of thiophene sulfonamide derivatives calculated the HOMO-LUMO energy gap to be in the range of 3.44 to 4.65 eV, indicating that the compounds are generally stable. nih.gov
| Parameter | Significance | Typical Value Range |
|---|---|---|
| EHOMO | Electron-donating ability | Data not specified |
| ELUMO | Electron-accepting ability | Data not specified |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 3.44 - 4.65 eV nih.gov |
CoMFA/CoMSIA Studies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is employed to understand the relationship between the molecular structure of compounds and their biological activity. These studies are crucial for designing novel derivatives with enhanced therapeutic potential. researchgate.net
In a representative 3D-QSAR study performed on a series of thieno-pyrimidine derivatives, which share structural similarities with thiophene-based compounds, both CoMFA and CoMSIA models were developed to identify key structural features influencing inhibitory activity against triple-negative breast cancer. researchgate.net The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model includes additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net
The statistical reliability and predictive power of these models are validated using several parameters. The leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are key indicators of a model's robustness. A q² value greater than 0.5 and an r² value greater than 0.6 are generally considered criteria for a valid model. researchgate.net The study on thieno-pyrimidine derivatives yielded statistically significant and robust models, providing valuable insights for the design of new, more potent inhibitors. researchgate.net
| Parameter | CoMFA Model | CoMSIA Model | Significance |
|---|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.818 researchgate.net | 0.801 researchgate.net | Indicates good internal predictive ability. |
| r² (Non-cross-validated correlation coefficient) | 0.917 researchgate.net | 0.897 researchgate.net | Measures the goodness of fit of the model. |
| SEE (Standard Error of Estimate) | 8.142 researchgate.net | 9.057 researchgate.net | Represents the deviation of predicted values from actual values. |
| F (F-statistic value) | 114.235 researchgate.net | 90.340 researchgate.net | Indicates the statistical significance of the model. |
| r²pred (Predictive correlation coefficient) | 0.794 researchgate.net | 0.762 researchgate.net | Measures the predictive power on an external test set. |
In Silico Toxicity Studies
In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify candidates with favorable pharmacokinetic and safety profiles. rjptonline.org For derivatives of this compound, various computational tools and models are used to predict potential toxicity risks, thereby minimizing late-stage failures in drug development. nih.gov
These in silico studies evaluate several toxicity endpoints. A key assessment is the AMES test for mutagenicity, which predicts the potential of a compound to cause DNA mutations. Studies on novel thiophene derivatives have predicted them to be non-toxic based on negative AMES test results. ajol.info Other important predicted properties include carcinogenicity, hepatotoxicity (liver toxicity), and skin sensitization. For many newly designed sulfonamide and thiophene derivatives, ADMET analyses have suggested good oral bioavailability and non-toxic properties. nih.govnih.gov These predictions help guide the synthesis and prioritize compounds for further experimental testing. nih.gov
| Toxicity Parameter | Description | General Predicted Outcome for Derivatives |
|---|---|---|
| AMES Toxicity | Predicts the mutagenic potential of a compound. | Negative (non-toxic) ajol.info |
| Carcinogenicity | Predicts the potential to cause cancer. | Generally predicted as non-carcinogenic. |
| Hepatotoxicity | Predicts the potential for drug-induced liver injury. | Variable; often screened to select non-hepatotoxic candidates. |
| Drug-Likeness | Evaluates if a compound has properties consistent with known drugs. | Generally exhibit good drug-likeness profiles. rjptonline.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Derivatization
The functionalization of the 5-bromothiophene-2-sulfonyl chloride scaffold is critical for creating diverse derivatives. Modern research is moving beyond traditional methods to develop more efficient, selective, and robust catalytic systems. A primary focus is on transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. researchgate.net
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in this field. doabooks.orgrsc.org Research is advancing toward the use of novel ligand systems and catalysts that can operate under milder conditions, with lower catalyst loadings, and with broader substrate scopes. doabooks.org For instance, the development of catalytic systems for the direct C-H arylation of thiophenes is an attractive and sustainable alternative to traditional cross-coupling, as it avoids the need to pre-functionalize one of the coupling partners. unito.itsouleresearchgroup.org Another emerging area is the use of photocatalysis to generate sulfonyl radical intermediates from sulfonamides, unlocking new and previously inaccessible reaction pathways for late-stage functionalization. acs.orgresearchgate.net
These advanced catalytic methods are crucial for efficiently generating libraries of complex molecules for screening and development.
| Catalytic Strategy | Description | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Advanced Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between the bromothiophene and a boronic acid/ester to form a C-C bond. researchgate.net | High functional group tolerance, commercial availability of reagents. | Synthesis of bioactive compounds and conjugated materials. researchgate.netresearchgate.net |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction with a terminal alkyne to introduce sp-hybridized carbon atoms. rsc.org | Creates rigid, linear structures useful for molecular electronics and complex natural product synthesis. rsc.org | Development of organic dyes and functional polymers. doabooks.org |
| Direct C-H Arylation | Transition-metal-catalyzed coupling that directly functionalizes a C-H bond, avoiding pre-functionalization. souleresearchgroup.org | Increased atom and step economy, reduced waste. unito.it | Green synthesis of polyaromatic structures for materials science. unito.it |
| Photocatalytic Radical Formation | Uses light and a photocatalyst to convert the sulfonamide derivative into a sulfonyl radical intermediate for further reaction. acs.orgresearchgate.net | Enables novel bond formations under mild conditions; useful for late-stage functionalization. acs.org | Medicinal chemistry and complex molecule synthesis. researchgate.net |
Exploration of Further Biological Targets and Mechanisms of Action
Derivatives of this compound are being actively investigated for their potential to interact with a wide array of biological targets, moving beyond traditional applications. The thiophene (B33073) sulfonamide scaffold is a "privileged structure" in medicinal chemistry, capable of being tailored to inhibit specific enzymes or modulate receptor activity. nih.gov
Current research is exploring its use in developing inhibitors for challenging targets. For example, derivatives serve as intermediates in the synthesis of tyrosine kinase inhibitors for oncology and Farnesoid X receptor (FXR) agonists for metabolic diseases. guidechem.com A significant area of research is in the field of anticoagulants, where related structures have been optimized to create highly potent and selective inhibitors of Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade. unipd.it Furthermore, recent studies have demonstrated the efficacy of N-alkylated derivatives against clinically important antibiotic-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae , by interfering with essential bacterial pathways like folic acid synthesis. nih.gov Other investigated targets include urease and various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net
| Biological Target | Therapeutic Area | Mechanism of Action | Example Derivative Class |
|---|---|---|---|
| Factor Xa (FXa) | Thrombosis/Cardiovascular | Direct, selective inhibition of the serine protease enzyme in the coagulation cascade. unipd.it | Oxazolidinones with a chlorothiophene moiety. unipd.it |
| Tyrosine Kinases | Oncology | Inhibition of protein kinases that regulate cell growth, migration, and differentiation. guidechem.com | Benzothiazoline-based structures. guidechem.com |
| NDM-1 Enzyme | Infectious Disease | Inhibition of a metallo-β-lactamase to overcome carbapenem (B1253116) antibiotic resistance. nih.gov | 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov |
| Farnesoid X Receptor (FXR) | Metabolic Disease | Agonism of a nuclear receptor involved in bile acid homeostasis. guidechem.com | Bile acid derivative structures. guidechem.com |
| Urease | Infectious Disease (e.g., H. pylori) | Inhibition of the enzyme that hydrolyzes urea (B33335). | N-acylsulfonamides. |
Integration into Complex Molecular Architectures for Advanced Materials
The unique electronic properties of the thiophene ring make this compound and its derivatives valuable building blocks for advanced organic materials. nih.gov The ability to undergo versatile cross-coupling reactions allows for its incorporation into large, conjugated systems with tailored optoelectronic properties. taylorfrancis.com
Research is focused on integrating these thiophene-based units into complex molecular architectures for applications in organic electronics. nih.gov This includes the synthesis of donor-acceptor type π-conjugated materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govtaylorfrancis.com A notable example is the construction of star-like dyad materials, where a fullerene core is connected to phenylene-alt-thiophene arms synthesized via Suzuki-Sonogashira coupling reactions, designed for use in photovoltaic devices. researchgate.net Additionally, novel photochemical strategies are being employed to rapidly build molecular complexity, converting simple sulfonamide precursors into fused polyheterocyclic systems that are otherwise difficult to synthesize. mdpi.com These methods facilitate the creation of sophisticated, three-dimensional structures with unique properties for various material science applications. mdpi.comnih.gov
| Material Type | Synthetic Strategy | Key Feature | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Suzuki or Stille Cross-Coupling | Extended π-conjugation along the polymer backbone. | Organic Field-Effect Transistors (OFETs). nih.gov |
| Donor-Acceptor Dyads | Suzuki-Sonogashira Coupling | Defined architecture for efficient charge separation. researchgate.net | Organic Photovoltaics (Solar Cells). researchgate.net |
| Fused Polyheterocycles | Photochemical Cycloaddition | Rapid construction of complex, rigid molecular scaffolds. mdpi.com | Novel functional materials, molecular sensing. |
| Organic Dyes | Direct C-H Arylation | Tunable electronic and optical properties. unito.it | Dye-Sensitized Solar Cells (DSSCs), OLEDs. doabooks.org |
Green Chemistry Approaches for Synthesis and Derivatization
In line with the growing demand for sustainable chemical manufacturing, a significant research effort is directed toward developing green chemistry approaches for the synthesis and derivatization of this compound. uniroma1.itmdpi.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net
One of the most promising green technologies is flow chemistry . The synthesis of sulfonamides in continuous flow reactors offers superior control over reaction parameters, enhances safety by minimizing the accumulation of reactive intermediates, and allows for easier scalability and automation. acs.orgrsc.orgresearchgate.net This method often leads to higher yields and purity while reducing waste. acs.orgresearchgate.net Another key strategy is the replacement of traditional organic solvents with environmentally benign alternatives like water. rsc.org Micellar catalysis, for example, enables Suzuki cross-coupling reactions to be performed in water. unimib.it The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and sustainability by reducing intermediate workup and purification steps. organic-chemistry.org For instance, efficient one-pot methods for converting thiols directly to sulfonamides using reagents like hydrogen peroxide have been developed. organic-chemistry.org
| Green Approach | Description | Improvement Over Traditional Methods |
|---|---|---|
| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than a batch flask. acs.orgresearchgate.net | Enhanced safety, better heat transfer, improved scalability, and reduced waste. rsc.orgresearchgate.net |
| Aqueous Synthesis | Using water as the reaction solvent, often with the aid of surfactants (micellar catalysis). rsc.orgunimib.it | Eliminates hazardous organic solvents, simplifies product isolation, and lowers environmental impact. |
| One-Pot Reactions | Multiple synthetic steps are performed sequentially in a single reactor without isolating intermediates. organic-chemistry.org | Increases process efficiency, saves time and resources, and minimizes solvent use and waste generation. |
| Catalyst Optimization | Developing highly active catalysts that work under mild conditions or are recyclable. mdpi.com | Reduces energy consumption and waste from stoichiometric reagents. |
Q & A
Q. What are the optimal synthetic routes for 5-Bromothiophene-2-sulfonyl chloride, and how do reaction conditions influence purity?
Methodological Answer: Two primary synthetic routes are documented:
- Route 1: Reacting bromothiophene with chlorosulfonic acid in carbon tetrachloride (CCl₄) at controlled stoichiometry (12 mmol bromothiophene, 40–60 mmol chlorosulfonic acid) yields 5-bromothiophene-2-sulfonamide intermediates, which are subsequently chlorinated .
- Route 2: Direct sulfonylation using glycinetert-butyl ester hydrochloride and triethylamine in water/dioxane solvent systems produces sulfonamide derivatives with >95% purity after purification .
Key Factors: - Excess chlorosulfonic acid improves sulfonation efficiency but may generate hazardous byproducts (e.g., HCl gas).
- Triethylamine neutralizes HCl, preventing side reactions and improving yield .
- Purity is verified via HPLC (as per specifications in ) and NMR .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm sulfonyl chloride and bromothiophene ring substitution patterns. For example, aromatic protons in the thiophene ring resonate at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₄H₂BrClO₂S₂, MW 261.55) and detects isotopic patterns for bromine .
- Melting Point (MP): MP ranges (40–44°C) help identify impurities; deviations >2°C suggest incomplete purification .
- FT-IR: Sulfonyl chloride groups show characteristic S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: The compound is corrosive (H314) and a skin sensitizer (H317). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis. Moisture exposure generates HCl gas, leading to decomposition .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?
Methodological Answer:
- Variable Analysis: Optimize catalyst loading (e.g., Pd(II)/CuI in Sonogashira couplings) and reaction time. For example, microwaves (300 W, 60°C, 10 min) improve coupling efficiency compared to traditional heating .
- Solvent Screening: Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates, while non-polar solvents reduce side reactions .
- Statistical Design: Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) and validate reproducibility .
Q. How does modifying the sulfonamide group of this compound affect biological activity in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationship (SAR): Substituting the sulfonamide with hydroxamate groups (e.g., via TFA-mediated deprotection) enhances metalloproteinase inhibition in glioma cells .
- Bioisosteric Replacement: Replacing bromine with chlorine (e.g., 5-chlorothiophene-2-sulfonyl chloride) alters lipophilicity (logP) and impacts blood-brain barrier penetration .
- In Vivo Testing: Evaluate derivatives in U87MG glioma models to correlate substituent effects (e.g., α-substituted amino acids) with antitumor activity .
Q. What catalytic systems improve efficiency in Sonogashira couplings involving this compound?
Methodological Answer:
- Catalyst Optimization: Pd(PPh₃)₂Cl₂/CuI systems in THF/triethylamine achieve 80–90% yields for ethynylthiophene derivatives. Copper-free conditions reduce side reactions but require higher Pd loading .
- Ligand Effects: Bulky ligands (e.g., triphenylphosphine) stabilize Pd intermediates, improving regioselectivity in cross-couplings .
- Microwave Assistance: Short reaction times (10 min vs. 24 h) minimize decomposition of thermally sensitive sulfonyl chlorides .
Q. How can computational modeling predict reactivity trends for this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model transition states for sulfonamide formation using Gaussian09 at the B3LYP/6-31G(d) level. Electron-withdrawing bromine groups lower LUMO energy, accelerating nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., dioxane vs. DMF) on reaction kinetics to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
